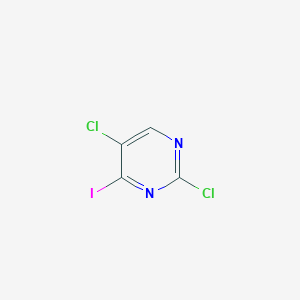
tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate has been studied for its potential in a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds, such as fluorinated amines and amino acids. This compound has also been studied for its potential in medicinal chemistry, pharmaceuticals, and biochemistry. It has been used in the synthesis of drugs and other compounds used in the treatment of various diseases and disorders.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of pro-inflammatory mediators, such as prostaglandins, which are involved in the development of inflammation and pain. By inhibiting the activity of this enzyme, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its potential in a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the development of inflammation and pain. This compound has also been shown to have anti-oxidant properties, which may be beneficial in the prevention of various diseases and disorders. Additionally, this compound has been studied for its potential in the treatment of various neurological disorders, such as Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The use of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound which is readily available. Additionally, it is a stable compound which is easy to synthesize. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively new compound which is not as well studied as other compounds. Additionally, its mechanism of action is not fully understood and further research is needed to fully understand its potential in various applications.
Future Directions
The potential future directions for tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate research include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in the medical and pharmaceutical fields. Additionally, further research into its potential in the treatment of neurological disorders, such as Alzheimer’s disease, is needed. Additionally, research into the potential of this compound as an anti-cancer agent is also needed. Furthermore, further research into its potential in the synthesis of other compounds is needed. Finally, further research into its potential in the treatment of other diseases and disorders is warranted.
Synthesis Methods
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is synthesized through a multi-step process which involves the reaction of tert-butyl bromide with 1-fluoro-2-hydroxyethylazetidine-1-carboxylic acid. This reaction is then followed by the addition of an acid catalyst, such as hydrochloric acid, to the reaction mixture. The resulting product is then isolated and purified using column chromatography.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminocrotonate with 1-fluoro-2-hydroxyethane in the presence of a base to form tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate.", "Starting Materials": [ "tert-butyl 3-aminocrotonate", "1-fluoro-2-hydroxyethane", "base" ], "Reaction": [ "Add tert-butyl 3-aminocrotonate to a reaction flask", "Add 1-fluoro-2-hydroxyethane to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific time", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
CAS RN |
1784559-60-9 |
Molecular Formula |
C10H18FNO3 |
Molecular Weight |
219.3 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



